molecular formula C8H6ClN5O B14603643 4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide CAS No. 61129-21-3

4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B14603643
CAS No.: 61129-21-3
M. Wt: 223.62 g/mol
InChI Key: INFSGBYGXWQBHB-UHFFFAOYSA-N
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Description

4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the pyrido[2,3-d]pyrimidine family, known for their diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by cyclization to form the desired pyrido[2,3-d]pyrimidine derivative . Another approach involves the use of 4-amino-6-chloropyrimidine-5-carbaldehyde, which undergoes cyclization to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide involves the inhibition of specific molecular targets, such as tyrosine kinases. These enzymes play a critical role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis . Additionally, its antiviral and anti-inflammatory effects are mediated through the inhibition of viral enzymes and inflammatory mediators, respectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit a broad range of tyrosine kinases and its potential as an antitubercular agent set it apart from other similar compounds .

Properties

CAS No.

61129-21-3

Molecular Formula

C8H6ClN5O

Molecular Weight

223.62 g/mol

IUPAC Name

4-amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C8H6ClN5O/c9-8-13-5(10)4-3(6(11)15)1-2-12-7(4)14-8/h1-2H,(H2,11,15)(H2,10,12,13,14)

InChI Key

INFSGBYGXWQBHB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1C(=O)N)C(=NC(=N2)Cl)N

Origin of Product

United States

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